molecular formula C19H30BNO4 B2965074 (S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate CAS No. 1171897-03-2

(S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Cat. No. B2965074
CAS RN: 1171897-03-2
M. Wt: 347.26
InChI Key: CPLFZBDHCQYOBY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is a boronic acid derivative . Boronic acids are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in organic synthesis due to its reactivity .


Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . They can react with various types of organic halides in the presence of a palladium catalyst to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, a similar compound, trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane, is a solid at room temperature .

Scientific Research Applications

Synthesis Techniques and Intermediates

  • The compound has been identified as a significant intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), showcasing a rapid synthetic method that improves yields and optimizes production processes (Zhao, Guo, Lan, & Xu, 2017). Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes, demonstrating their role as N-(Boc)-protected nitrones in organic synthesis, highlighting their utility as building blocks (Guinchard, Vallée, & Denis, 2005).

Chemical Transformations and Reactivity

  • Studies on tert-butyl carbamates have explored their reactivity and transformation into other valuable chemical entities. For instance, the directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate revealed insights into substituting reactions leading to high yields of desired products, illustrating the compound's versatility in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Structural and Crystallographic Studies

  • The crystal structure of related tert-butyl carbamate derivatives has been determined, providing insights into molecular conformations and the stabilization mechanisms through intermolecular interactions. Such studies are crucial for understanding the compound's behavior in various chemical contexts and its potential applications in the design of new molecules (Kant, Singh, & Agarwal, 2015).

Application in Synthesis of Complex Molecules

  • The compound and its analogs have been instrumental in the synthesis of complex molecules, such as indazole derivatives, which are significant in medicinal chemistry. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate serves as a critical intermediate in the synthesis of 1H-indazole derivatives, with studies focusing on its synthetic route, structural confirmation, and physicochemical properties (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).

Safety And Hazards

The safety and hazards of the compound would also depend on its exact structure. For example, trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane has been classified as potentially harmful if swallowed or inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

tert-butyl N-[(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLFZBDHCQYOBY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.